4-Ethoxycarbonyl-1,3-thiazolidine-3-carboxylic acid
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Overview
Description
4-Ethoxycarbonyl-1,3-thiazolidine-3-carboxylic acid is a heterocyclic compound containing both sulfur and nitrogen atoms within its five-membered ring structure. This compound is known for its diverse applications in organic synthesis and medicinal chemistry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxycarbonyl-1,3-thiazolidine-3-carboxylic acid typically involves the reaction of thioamides with ethyl chloroformate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol at ambient temperature. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxycarbonyl-1,3-thiazolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives .
Scientific Research Applications
4-Ethoxycarbonyl-1,3-thiazolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Ethoxycarbonyl-1,3-thiazolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active site residues, leading to the inhibition or activation of enzymatic activity. Additionally, it can modulate signaling pathways by binding to receptors and altering their conformation .
Comparison with Similar Compounds
Similar Compounds
- 3-Ethoxycarbonyl-1,3-thiazolidine-4-carboxylic acid
- 4R-3-Ethoxycarbonyl-1,3-thiazolidine-4-carboxylic acid
Uniqueness
4-Ethoxycarbonyl-1,3-thiazolidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced stability and selectivity in various chemical reactions, making it a valuable tool in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C7H11NO4S |
---|---|
Molecular Weight |
205.23 g/mol |
IUPAC Name |
4-ethoxycarbonyl-1,3-thiazolidine-3-carboxylic acid |
InChI |
InChI=1S/C7H11NO4S/c1-2-12-6(9)5-3-13-4-8(5)7(10)11/h5H,2-4H2,1H3,(H,10,11) |
InChI Key |
DKMSTOCYWQIYAM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CSCN1C(=O)O |
Origin of Product |
United States |
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